Reduced Boiling Point vs. Meta-Bromo Isomer
The 4-bromo target compound exhibits a predicted boiling point of 400.5 ± 34.0 °C at 760 mmHg, whereas its 3-bromo regioisomer tert-butyl [1-(3-bromophenyl)cyclobutyl]carbamate (CAS 1245647-81-7) boils at 409.2 ± 34.0 °C . Although both compounds share identical molecular weight, LogP (4.43), and hydrogen-bond donor/acceptor counts, the 8.7 °C lower boiling point of the para-substituted isomer reflects a reduced enthalpy of vaporization (65.1 vs. 66.1 kJ/mol) and can lower the energy input required for solvent evaporation or distillation in preparative workflows.
| Evidence Dimension | Predicted boiling point (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | 400.5 ± 34.0 °C (760 mmHg); enthalpy of vaporization 65.1 ± 3.0 kJ/mol |
| Comparator Or Baseline | tert-Butyl [1-(3-bromophenyl)cyclobutyl]carbamate: 409.2 ± 34.0 °C; enthalpy of vaporization 66.1 ± 3.0 kJ/mol |
| Quantified Difference | ΔBP ≈ –8.7 °C; ΔHvap ≈ –1.0 kJ/mol |
| Conditions | Predicted data from ACD/Labs Percepta Platform – PhysChem Module, version 14.00 |
Why This Matters
A lower boiling point reduces thermal stress on the Boc group during solvent removal, lowering the risk of premature deprotection and improving yield consistency in gram-scale syntheses.
